molecular formula C24H23ClN4O8 B2558424 Ethyl 4-(2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate CAS No. 1351635-11-4

Ethyl 4-(2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate

Cat. No. B2558424
M. Wt: 530.92
InChI Key: MPPBDWGZWARINN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Ethyl 4-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate is a complex organic molecule that likely contains multiple functional groups, including an oxadiazole ring, a chlorophenyl group, an azetidine ring, and an ester group. While the provided papers do not directly discuss this compound, they do provide insight into the synthesis and characterization of structurally related compounds, which can be informative for understanding the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. In the case of the related compound mentioned in paper , the synthesis involved the reaction of a pyrazole derivative with ammonium thiocyanate and ethyl 3-aminobut-2-enoate. This suggests that the synthesis of Ethyl 4-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate might also involve a multi-step process, starting with the formation of the oxadiazole ring, followed by the introduction of the azetidine and ester groups.

Molecular Structure Analysis

The molecular structure of organic compounds is typically characterized using spectroscopic methods such as IR, Raman, NMR, and sometimes X-ray diffraction, as described in paper . These techniques allow for the determination of geometric parameters such as bond lengths and angles, as well as the identification of functional groups. Theoretical calculations, such as those performed using Hartree Fock or Density Functional Theory, can complement experimental data and provide detailed insights into the electronic structure of the molecule, including the HOMO and LUMO energies.

Chemical Reactions Analysis

The reactivity of a compound like Ethyl 4-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate can be inferred from the reactivity of similar compounds. For instance, paper describes the reactions of ethyl benzofuran derivatives with various reagents to yield pyrazoles, isoxazoles, amides, and azo compounds. This suggests that the compound may also undergo reactions with nucleophiles, such as amines, to form amides or react with diazonium compounds to form azo derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are closely related to its molecular structure. The presence of different functional groups will influence properties such as solubility, melting point, and reactivity. For example, the presence of an ester group typically increases the solubility of a compound in organic solvents. The chlorophenyl group might contribute to the compound's reactivity in electrophilic aromatic substitution reactions. The oxadiazole ring could confer rigidity to the molecule, affecting its crystal structure and potentially its biological activity.

Scientific Research Applications

Synthesis and Characterization for Antimicrobial Applications

The synthesis and characterization of compounds related to Ethyl 4-(2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate have been extensively studied for their potential as antimicrobial agents. These compounds exhibit significant activity against various bacterial and fungal strains, making them promising candidates for further development in antimicrobial therapy.

  • Antibacterial and Antifungal Potentials : Research demonstrates that derivatives similar to Ethyl 4-(2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate have been synthesized and shown to possess notable antibacterial and antifungal activities. These compounds have been evaluated against a range of microbial strains, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans, among others. The promising results suggest these derivatives' potential in addressing various microbial infections (Desai, Shihora, & Moradia, 2007), (Desai, Shah, Bhavsar, & Saxena, 2008).

  • Chemical Synthesis and Structural Analysis : The chemical synthesis of these compounds involves various steps, including the condensation and cyclization reactions, to achieve the desired 1,2,4-oxadiazole and azetidinone frameworks. Structural characterization techniques such as IR, NMR, and mass spectrometry have been utilized to confirm the compounds' identities and structural integrity. These studies provide a foundation for understanding the compounds' chemical properties and potential biological activities (Desai & Dodiya, 2014), (Ilango, Valentina, Umarani, & Kumar, 2009).

Potential Therapeutic Applications

Beyond their antimicrobial properties, compounds related to Ethyl 4-(2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate are being explored for various therapeutic applications, including anti-inflammatory and enzyme inhibition activities. These studies highlight the compounds' multifaceted potential in medical research and pharmaceutical development.

  • Anti-inflammatory and Enzyme Inhibition : Some studies have investigated the anti-inflammatory properties of these derivatives, offering insights into their potential in treating inflammatory conditions. Additionally, enzyme inhibition studies suggest that these compounds could modulate enzymatic activities, which is crucial in various pathological conditions (Siddiqui, Abbasi, Aziz‐ur‐Rehman, et al., 2014), (Janda, 2001).

Safety And Hazards

As this compound is intended for research use only1, it should be handled with appropriate safety measures. However, specific safety and hazard information was not found in the available sources.


Future Directions

The future directions for research on this compound would depend on the results of initial studies. As it’s not intended for human or veterinary use1, it’s likely that any future research would continue to be in a laboratory setting.


properties

IUPAC Name

ethyl 4-[[2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetyl]amino]benzoate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O4.C2H2O4/c1-2-30-22(29)14-6-8-18(9-7-14)24-19(28)13-27-11-16(12-27)21-25-20(26-31-21)15-4-3-5-17(23)10-15;3-1(4)2(5)6/h3-10,16H,2,11-13H2,1H3,(H,24,28);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPBDWGZWARINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate

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